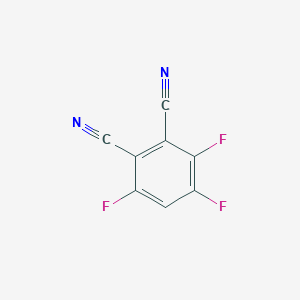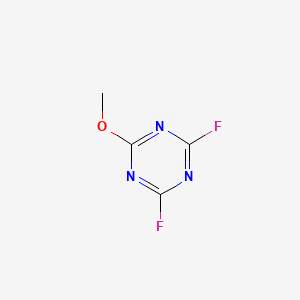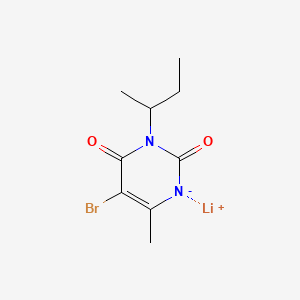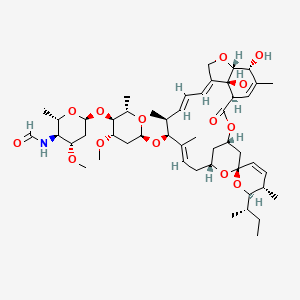
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of an acetamido group at the second carbon, four acetyl groups at the first, third, fourth, and sixth carbons, and a thio group at the fifth carbon. It is commonly used as a glycosyl donor in the synthesis of various glycosides and oligosaccharides .
Preparation Methods
The synthesis of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose typically involves the acetylation of glucosamine derivatives. One common method is the one-pot synthesis using anomeric O-acylation. This method involves the reaction of glucosamine with acetic anhydride in the presence of a catalyst such as anhydrous ferric chloride in dichloromethane . The reaction conditions are mild, and the process is efficient, yielding the desired compound with high stereoselectivity.
Chemical Reactions Analysis
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The thio group at the fifth carbon can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a glycosyl donor in the synthesis of glycosides and oligosaccharides.
Biology: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Medicine: It is used in the development of drugs targeting glycosylation pathways and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose involves its role as a glycosyl donor. The compound participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. This process is facilitated by the presence of the acetamido and acetyl groups, which enhance the reactivity and stability of the compound. The molecular targets and pathways involved in these reactions include glycosyltransferases and other enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose can be compared with other similar compounds such as:
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: This compound is a beta-anomer of the glucopyranose derivative and is used in similar glycosylation reactions.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranose: This compound is an epimer of the glucopyranose derivative and has applications in the synthesis of glycosides with different stereochemistry.
The uniqueness of this compound lies in the presence of the thio group at the fifth carbon, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C16H23NO9S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxythian-2-yl]methyl acetate |
InChI |
InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1 |
InChI Key |
JPEDACNJLBHRPS-QCODTGAPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](S[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(SC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)





![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)

![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)

